Field: This application falls under the field of Cancer Research .
Summary of the Application: BMS-536924 is identified as a potent inhibitor of the IGF-1 receptor, which plays a critical role in mitogenesis and survival in a variety of human tumor cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .
Methods of Application: The compound is applied in vitro and in vivo to inhibit the IGF-1 receptor . It is used in a wide variety of human cancer cell lines including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma .
Results or Outcomes: In vivo, BMS-536924 inhibits tumor growth in an IGF-1R-dependent tumor model as well as in a broad range of human tumor xenografts .
Field: This application falls under the field of Inflammatory Bowel Disease (IBD) Research .
Summary of the Application: BMS-536924 has been identified as a promising anti-inflammatory agent in the research of Inflammatory Bowel Disease (IBD), which encompasses ulcerative colitis (UC) and Crohn’s disease (CD) .
Methods of Application: The compound is used in drug repositioning efforts and the utilization of cellular models to investigate the co-target gene signatures of GR and TET2 in IBD .
Results or Outcomes: The research has enriched the understanding of IBD’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .
Field: This application falls under the field of Cellular Biology .
Summary of the Application: BMS-536924 is a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells .
Methods of Application: The compound is applied in vitro and in vivo to reverse the transformation of human mammary epithelial cells .
Results or Outcomes: BMS-536924 has been shown to completely reverse all measures of transformation in vitro and reducing xenograft tumor burden in vivo .
Field: This application falls under the field of Breast Cancer Research .
Summary of the Application: BMS-536924 has been identified as a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .
Field: This application falls under the field of Glioma Research .
Summary of the Application: BMS-536924 has been identified as a promising anti-cancer agent in the research of glioma, especially TMZ-resistant glioma .
Results or Outcomes: The research has enriched the understanding of glioma’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .
BMS-536924 is a small molecule inhibitor specifically designed to target the insulin-like growth factor receptor (IGF-1R) and insulin receptor. It is classified as an ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of these receptors, thereby inhibiting their kinase activity. The compound has shown promise in preclinical studies for its anticancer properties, particularly against various types of tumors that exhibit aberrant IGF-1R signaling.
BMS-536924 functions primarily through the inhibition of tyrosine phosphorylation events mediated by IGF-1R and insulin receptor signaling pathways. The chemical structure of BMS-536924 can be represented as 1H-benzoimidazol-2-yl-1H-pyridin-2-one. Its mechanism involves blocking the phosphorylation of downstream signaling proteins, which are crucial for cell proliferation and survival in cancer cells .
BMS-536924 has demonstrated significant biological activity in various cancer models. It inhibits cell proliferation, induces apoptosis, and can reverse the transformed phenotype of cancer cells. In vitro studies have shown that BMS-536924 effectively blocks migration and invasion in breast cancer cell lines, such as MCF7 and CD8-IGF-IR-MCF10A cells. Furthermore, it has been reported to cause a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, indicating its potential to halt cell division .
BMS-536924 has primarily been explored for its potential applications in oncology, particularly for cancers characterized by overactive IGF signaling pathways. Its applications include:
Research has indicated that BMS-536924 may face challenges related to drug resistance mechanisms in cancer therapy. Notably, studies have shown that the breast cancer resistance protein (BCRP) can efflux BMS-536924 from cells, reducing its intracellular concentration and effectiveness. This suggests that understanding the expression levels of BCRP may be critical for predicting tumor responses to BMS-536924 treatment .
BMS-536924 belongs to a class of compounds that target IGF receptors. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Target(s) | Unique Features |
---|---|---|
BMS-554417 | IGF1R/Insulin Receptor | Dual inhibitor with pro-apoptotic activity; less potent than BMS-536924 |
BMS-754807 | IGF1R/Insulin Receptor | Pyrrolotriazine derivative; different mechanism of action and resistance profile |
Linsitinib | IGF1R/Insulin Receptor | Clinical candidate with broader application but different selectivity |
Ganitumab | IGF1R | Monoclonal antibody; targets extracellular domain rather than kinase activity |
BMS-536924 is unique due to its oral bioavailability and specific inhibition profile against both IGF1R and insulin receptors, making it a valuable candidate for therapeutic development in cancers driven by these pathways .